N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
N-(2,4-Dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS 381716-93-4) is a synthetic acetamide derivative with a molecular formula of C₁₄H₁₇N₅O₂S and a molecular weight of 319.38 g/mol . The compound features a 1,2,4-triazin-3-yl core substituted with a hydroxy group at position 5 and a methyl group at position 4. The acetamide moiety is linked via a sulfanyl bridge to the triazine ring, while the N-substituent is a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-8-4-5-11(9(2)6-8)15-12(19)7-21-14-16-13(20)10(3)17-18-14/h4-6H,7H2,1-3H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWEDSCUQFSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Attachment of the Sulfanyl Group:
Acetamide Formation: The final step involves the acylation of the sulfanyl-triazine intermediate with 2,4-dimethylaniline to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazine derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may exhibit bioactive properties such as antimicrobial, antifungal, or anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, this compound could be used in the formulation of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. Additionally, it may find applications in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Triazine/Triazole Core Modifications: The target compound’s 5-hydroxy-6-methyl triazine contrasts with VUAA-1 and OLC-12, which feature pyridinyl-triazol rings. Hydroxy groups may enhance solubility but reduce membrane permeability compared to lipophilic substituents like ethyl or isopropyl . CM675428 incorporates a benzyl group on the triazine ring, increasing molecular weight (430.50 vs.
Acetamide Substituents: The 2,4-dimethylphenyl group in the target compound provides steric bulk and hydrophobicity, similar to the 2,6-diethylphenyl group in alachlor. However, alachlor’s chloro and methoxymethyl groups enhance herbicidal activity via lipid solubility .
Table 2: Comparative Bioactivity Data
Key Findings :
- Orco Agonists (VUAA-1/OLC-12) : The target compound lacks the pyridinyl-triazol moiety critical for Orco channel activation, suggesting divergent applications .
- Anti-Exudative Activity : CM675428 shares the acetamide backbone but replaces the triazine hydroxy group with a benzyl substituent, which may enhance anti-inflammatory efficacy .
- Herbicidal vs. Pharmacological Use : Alachlor’s chloro and methoxy groups optimize lipid solubility for herbicidal action, whereas the target compound’s hydroxy group may favor polar interactions in drug design .
Physicochemical Properties
Table 3: Predicted Physicochemical Parameters
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 2.1 | 0.12 | 2 | 6 |
| VUAA-1 | 3.8 | 0.03 | 1 | 5 |
| CM675428 | 3.5 | 0.07 | 3 | 7 |
| Alachlor | 3.2 | 0.09 | 1 | 3 |
Key Insights :
- The target compound’s lower logP (2.1) compared to VUAA-1 (3.8) and CM675428 (3.5) suggests reduced lipophilicity, likely due to its hydroxy group. This may favor aqueous solubility but limit blood-brain barrier penetration .
Research Implications
- Structure-Activity Relationship (SAR) : The hydroxy group on the triazine ring is a critical differentiating factor, offering a site for derivatization (e.g., esterification or glycosylation) to modulate bioavailability .
- Therapeutic Potential: Structural similarities to anti-exudative (CM675428) and neurological (AZ12216052) compounds suggest unexplored applications in inflammation or CNS disorders .
- Agrochemical Development: The absence of herbicidal chloro/methoxy groups distinguishes it from alachlor, but its sulfanyl-acetamide scaffold could be optimized for novel pesticide targets .
Biological Activity
N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS Number: 459850-45-4) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 304.37 g/mol. Its structure includes a triazine moiety which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 459850-45-4 |
| Molecular Formula | C₁₄H₁₆N₄O₂S |
| Molecular Weight | 304.37 g/mol |
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, derivatives of triazine have shown promising results in inhibiting cancer cell proliferation. The presence of specific substituents on the phenyl ring enhances cytotoxicity against various cancer cell lines.
A study reported that certain triazine derivatives had IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents . The structure–activity relationship (SAR) analysis highlighted that the dimethyl substitution on the phenyl ring plays a critical role in enhancing biological activity .
Antimicrobial Properties
Compounds containing triazine rings have also been evaluated for their antimicrobial properties. Research has shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with bacterial protein synthesis or cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, leading to inhibited proliferation of cancer cells.
Case Studies
Several case studies have explored the effects of triazine derivatives on different cell lines:
- Case Study 1 : A derivative showed an IC50 value of 1.61 µg/mL against A431 human epidermoid carcinoma cells, demonstrating significant cytotoxicity .
- Case Study 2 : Another study found that a related compound exhibited over 95% inhibition of NS5B RNA polymerase in vitro at concentrations as low as 32 μM, suggesting antiviral potential against Hepatitis C virus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
